![molecular formula C6H3BrClN3 B6359405 7-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine CAS No. 1783958-52-0](/img/structure/B6359405.png)
7-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine” is a heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic compounds formed by the fusion of a pyrazole and a pyridine ring .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which are structurally similar to “7-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine”, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of “7-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine” is characterized by the presence of a pyrazolo[4,3-c]pyridine core, which is a bicyclic structure formed by the fusion of a pyrazole and a pyridine ring . The molecule also contains bromo and chloro substituents at the 7 and 4 positions, respectively .Chemical Reactions Analysis
While specific chemical reactions involving “7-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine” are not available in the retrieved data, the synthesis of similar 1H-pyrazolo[3,4-b]pyridine derivatives involves various chemical reactions .Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives
The compound is used in the synthesis of its derivatives. A review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
Biomedical Applications
Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers, have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This interest is clearly illustrated by the more than 300,000 structures of 1H-pyrazolo[3,4-b]pyridines included in more than 5500 references .
Catalyst in Organic Reactions
The compound has been used as a catalyst in organic reactions. As a versatile compound, it has been used in the synthesis of other compounds.
Potential Therapeutic Agent
The compound has been studied for its potential applications as a therapeutic agent. More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references .
Inhibitory Activity
Some compounds showed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively, compared to control drug sorafenib .
Substitution Pattern Analysis
This compound has been used in the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6 .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds in the pyrazolo[3,4-b]pyridine family have shown inhibitory activity against certain enzymes
Mode of Action
It’s known that similar compounds can inhibit the activity of certain enzymes . The compound may interact with its targets, leading to changes in their function. More research is required to understand the specific interactions and resulting changes.
Biochemical Pathways
Related compounds have been shown to affect certain enzymatic pathways . The downstream effects of these interactions would depend on the specific pathways and targets involved.
Result of Action
Similar compounds have shown significant inhibitory activity against certain enzymes , which could lead to various cellular effects.
Eigenschaften
IUPAC Name |
7-bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-2-9-6(8)3-1-10-11-5(3)4/h1-2H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAWRYBEMKETJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=NN2)C(=N1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.